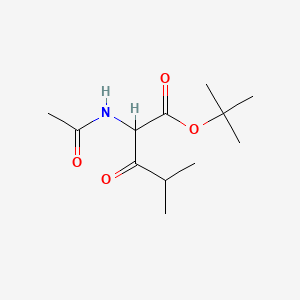

Tert-butyl2-acetamido-4-methyl-3-oxopentanoate

Description

Tert-butyl2-acetamido-4-methyl-3-oxopentanoate is a chiral organic compound featuring a tert-butyl ester backbone, an acetamido group at position 2, a methyl substituent at position 4, and a ketone (3-oxo) functionality. This structure confers unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ketone group enhances electrophilicity, enabling nucleophilic additions or reductions, while the tert-butyl ester improves solubility in organic solvents .

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 2-acetamido-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C12H21NO4/c1-7(2)10(15)9(13-8(3)14)11(16)17-12(4,5)6/h7,9H,1-6H3,(H,13,14) |

InChI Key |

ONPJHFJDTOWHTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C(=O)OC(C)(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-acetamido-4-methyl-3-oxopentanoate typically involves the reaction of tert-butyl 4-methyl-3-oxopentanoate with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-acetamido-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl2-acetamido-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl2-acetamido-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl ester in all analogs improves solubility but complicates deprotection under acidic conditions. The target compound’s ketone may require protection (e.g., ketal formation) during multi-step syntheses.

- Knowledge Gaps: Limited data on the target compound’s purity, stereochemistry, and exact molecular weight necessitate further characterization.

Biological Activity

Tert-butyl 2-acetamido-4-methyl-3-oxopentanoate is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which suggest potential biological activity. This article reviews the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The molecular formula of Tert-butyl 2-acetamido-4-methyl-3-oxopentanoate indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features:

- Tert-butyl group : Provides steric hindrance and influences reactivity.

- Acetamido functional group : Implicates potential interactions with biological targets.

- Ketone moiety : Suggests reactivity that may be exploited in enzyme interactions.

Biological Activity Overview

The biological activity of Tert-butyl 2-acetamido-4-methyl-3-oxopentanoate is primarily attributed to its structural resemblance to bioactive molecules. Compounds with similar structures have been reported to exhibit enzyme inhibition and modulation in various biological pathways. Notably, the acetamido group is known to enhance interactions with enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other acetamido derivatives that have shown inhibitory effects on enzymes such as α-glucosidase .

- Binding Affinity : Interaction studies indicate that the compound could bind effectively to target proteins or enzymes, which is crucial for understanding its pharmacodynamics.

- Synthetic Versatility : The oxopentanoate framework allows for further chemical modifications that could enhance biological activity or selectivity against specific targets.

Case Studies

-

Enzyme Interaction Studies :

- In vitro assays have been conducted to assess the inhibitory effects of Tert-butyl 2-acetamido-4-methyl-3-oxopentanoate on various enzymes. For example, a related study found that β-acetamido ketone derivatives exhibited significant α-glucosidase inhibition, which could be a pathway for further exploration of this compound's activity .

-

Comparative Analysis :

- A comparative analysis was conducted with similar compounds to highlight the unique properties of Tert-butyl 2-acetamido-4-methyl-3-oxopentanoate. The following table summarizes the structural features and notable activities of related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Acetamidoacetophenone | Acetamido group on phenyl ring | Antimicrobial properties |

| N-Acetyl-L-leucine | Acetamido group with aliphatic chain | Protein synthesis precursor |

| Tert-butyl 2-amino-4-methylpentanoate | Amine instead of acetamido | Potential neuroprotective effects |

| Tert-butyl 2-acetamido-4-methyl-3-oxopentanoate | Tert-butyl + acetamido + ketone | Potential enzyme inhibitor |

Applications in Medicinal Chemistry

The compound's structural attributes allow it to serve as a precursor in pharmaceutical synthesis and as a potential therapeutic agent. Its role in drug design is underscored by its ability to mimic bioactive molecules, making it a candidate for further pharmacological evaluation.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-acetamido-4-methyl-3-oxopentanoate?

- Methodological Answer : The compound can be synthesized via Michael addition using tert-butyl esters and acetamido-ketone precursors. Key steps include:

- Protecting the amino group with a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions .

- Utilizing tert-butyl esters for steric protection of reactive carbonyl groups, ensuring regioselectivity during ketone formation .

- Purification via column chromatography and characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm the presence of acetyl, oxo, and tert-butyl groups .

Q. How can researchers characterize the stability and reactivity of tert-butyl 2-acetamido-4-methyl-3-oxopentanoate under varying conditions?

- Methodological Answer : Stability studies should focus on:

- Steric effects : The tert-butyl group reduces reactivity at the 3-oxo position, as shown in analogous compounds .

- pH-dependent hydrolysis : Test stability in acidic/basic buffers (pH 2–12) using HPLC to monitor degradation products .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction mechanisms of tert-butyl 2-acetamido-4-methyl-3-oxopentanoate in peptide coupling reactions?

- Methodological Answer : Mechanistic studies require:

- Computational modeling : Use density functional theory (DFT) to map electron density at the 3-oxo and acetamido groups, identifying nucleophilic/electrophilic sites .

- Kinetic isotope effects (KIEs) : Compare reaction rates using deuterated analogs to confirm rate-determining steps (e.g., enolate formation) .

- Steric maps : Generate 3D molecular models to visualize hindered sites (e.g., tert-butyl vs. methyl groups) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for tert-butyl 2-acetamido-4-methyl-3-oxopentanoate?

- Methodological Answer : Address contradictions through:

- Dynamic NMR : Resolve conformational isomerism by analyzing temperature-dependent peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals using correlation spectroscopy .

- Cross-validate with X-ray crystallography : Compare experimental shifts with solid-state structures of analogs .

Q. What computational strategies optimize reaction pathways for tert-butyl 2-acetamido-4-methyl-3-oxopentanoate derivatives?

- Methodological Answer : Integrate:

- Reaction path search algorithms : Use quantum chemical calculations (e.g., Gaussian) to simulate intermediates and transition states .

- Machine learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) .

- High-throughput screening : Test computational predictions in parallel microreactors to validate pathways .

Q. What metabolic pathways are implicated in the biological activity of tert-butyl 2-acetamido-4-methyl-3-oxopentanoate?

- Methodological Answer : Based on structurally similar 4-methyl-2-oxopentanoate:

- Isotopic tracing : Use ¹⁴C-labeled compounds to track incorporation into CO₂, amino acids, or lipids .

- Enzyme inhibition assays : Test interactions with branched-chain amino acid aminotransferases (BCAT) using fluorogenic substrates .

- Mitochondrial studies : Measure oxygen consumption rates (OCR) to assess oxidative phosphorylation coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.